molecular formula C14H18N2O3 B11960680 O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime CAS No. 107840-18-6

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime

Cat. No.: B11960680
CAS No.: 107840-18-6
M. Wt: 262.30 g/mol
InChI Key: DGEMIYAJOWGVOV-UHFFFAOYSA-N
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Description

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.311 g/mol . This compound is known for its unique structure, which includes an oxime group, a carbamoyl group, and an anisyl group attached to a cyclohexanone backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as electrochemical methods. For example, the electrochemical reduction of nitrate on a Zn-Cu alloy catalyst has been reported as a sustainable method for synthesizing cyclohexanone oxime . This method offers an environmentally friendly alternative to traditional chemical processes, which often require harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The anisyl or carbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxime group can lead to the formation of nitriles, while reduction can yield amines.

Scientific Research Applications

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime involves its interaction with specific molecular targets and pathways. For example, the oxime group can undergo Beckmann rearrangement to form amides, which are important intermediates in various chemical processes . The anisyl and carbamoyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

O-(N-(O-Anisyl)carbamoyl)cyclohexanone oxime is unique due to the specific positioning of the anisyl group, which can influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

107840-18-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(cyclohexylideneamino) N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C14H18N2O3/c1-18-13-10-6-5-9-12(13)15-14(17)19-16-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17)

InChI Key

DGEMIYAJOWGVOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)ON=C2CCCCC2

Origin of Product

United States

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